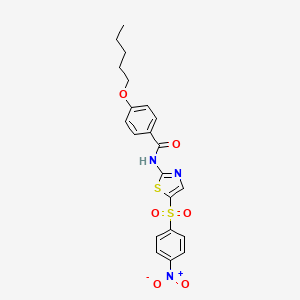
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide is a complex organic compound that features a thiazole ring, a nitrophenyl group, and a pentyloxybenzamide moiety
準備方法
The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring, followed by the introduction of the nitrophenyl and pentyloxybenzamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, including drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. The nitrophenyl group may participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules. The pentyloxybenzamide moiety may enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide can be compared with similar compounds, such as:
N-(4-nitrophenyl)thiazol-2-yl-benzamide: Lacks the pentyloxy group, which may affect its solubility and bioavailability.
N-(5-((4-aminophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide: Contains an amino group instead of a nitro group, which may alter its reactivity and biological activity.
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(methoxy)benzamide: Has a methoxy group instead of a pentyloxy group, which may influence its chemical properties and applications.
生物活性
N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-4-(pentyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on existing research.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It contains a thiazole ring, a sulfonyl group, and a pentyloxybenzamide moiety, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar thiazole and sulfonamide structures exhibit promising anticancer properties. For instance, thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and preventing cell proliferation. The presence of the nitrophenyl sulfonyl group may enhance these effects by increasing the compound's lipophilicity and facilitating cellular uptake.
- Mechanism of Action :
- The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism, leading to reduced proliferation rates. Compounds targeting the NAMPT (Nicotinamide adenine dinucleotide biosynthesis) pathway have shown efficacy against various cancers, suggesting a similar potential for this compound .
Neuroleptic Activity
Benzamide derivatives, particularly those with modifications similar to this compound, have been studied for neuroleptic activity. They are believed to modulate neurotransmitter systems effectively.
- Case Study :
In Vitro Studies
In vitro studies have demonstrated that similar compounds exhibit:
- Cytotoxicity against cancer cell lines : IC50 values suggest effective growth inhibition.
- Neurotransmitter modulation : Compounds showed altered dopamine receptor activity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| This compound | SH-SY5Y | TBD | TBD |
特性
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-4-pentoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6S2/c1-2-3-4-13-30-17-9-5-15(6-10-17)20(25)23-21-22-14-19(31-21)32(28,29)18-11-7-16(8-12-18)24(26)27/h5-12,14H,2-4,13H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRJVDUUMBTBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














